molecular formula C19H22N2OS B4778265 1-(4-Acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea

1-(4-Acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea

Cat. No.: B4778265
M. Wt: 326.5 g/mol
InChI Key: TUDBWOFUMHJYQF-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 1-(2,5-dimethylphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Synthetic Route:

    Starting Materials: 4-acetylphenyl isothiocyanate and 1-(2,5-dimethylphenyl)ethylamine.

    Reaction Conditions: Reflux in dichloromethane or ethanol.

    Purification: Recrystallization or column chromatography.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetylphenyl ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents, halogenating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(4-Acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The thiourea moiety is known to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Agriculture: Thioureas are known for their plant growth-regulating properties, and this compound may have similar applications.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea involves its interaction with biological macromolecules. The thiourea group can form hydrogen bonds and interact with metal ions, which may inhibit the activity of certain enzymes or disrupt cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer properties.

Comparison with Similar Compounds

1-(4-Acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(2,5-dimethylphenyl)thiourea: Similar structure but lacks the acetyl group, which may affect its biological activity.

    1-(4-Methylphenyl)-3-(2,5-dimethylphenyl)thiourea: The presence of a methyl group instead of an acetyl group may result in different chemical reactivity and biological properties.

    1-(4-Nitrophenyl)-3-(2,5-dimethylphenyl)thiourea: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Uniqueness: The presence of the acetyl group in this compound makes it unique compared to other thiourea derivatives. This functional group can participate in additional chemical reactions and may enhance the compound’s biological activity.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(2,5-dimethylphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-12-5-6-13(2)18(11-12)14(3)20-19(23)21-17-9-7-16(8-10-17)15(4)22/h5-11,14H,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDBWOFUMHJYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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